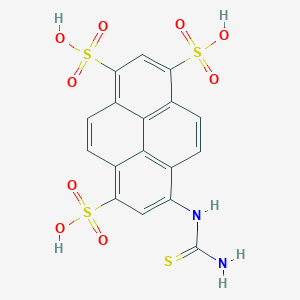
8-(Carbamothioylamino)pyrene-1,3,6-trisulfonic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-(Carbamothioylamino)pyrene-1,3,6-trisulfonic acid: is a complex organic compound that belongs to the class of pyrene derivatives. This compound is characterized by the presence of three sulfonic acid groups and a carbamothioylamino group attached to the pyrene core. The unique structure of this compound makes it highly soluble in water and useful in various scientific applications, particularly in fluorescence-based studies.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-(Carbamothioylamino)pyrene-1,3,6-trisulfonic acid typically involves the following steps:
Nitration of Pyrene: Pyrene is first nitrated to form 8-nitropyrene.
Reduction: The nitro group is then reduced to form 8-aminopyrene.
Sulfonation: The aminopyrene is sulfonated to introduce the three sulfonic acid groups at the 1, 3, and 6 positions.
Carbamothioylation: Finally, the amino group is reacted with thiocarbamoyl chloride to form the carbamothioylamino group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and carbamothioyl groups.
Reduction: Reduction reactions can target the sulfonic acid groups, converting them to sulfonates.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine or chlorosulfonic acid are employed under controlled conditions.
Major Products:
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Reduced forms with altered sulfonic acid groups.
Substitution: Substituted pyrene derivatives with new functional groups.
科学研究应用
Chemistry:
Fluorescence Studies: The compound is used as a fluorescent probe due to its strong fluorescence properties.
Analytical Chemistry: It is employed in capillary electrophoresis for the detection of various analytes.
Biology:
Cell Imaging: The compound is used in fluorescence microscopy for imaging cellular structures.
Biomolecular Labeling: It serves as a fluorescent tag for labeling biomolecules.
Medicine:
Diagnostic Assays: The compound is used in diagnostic assays for detecting specific biomolecules.
Drug Delivery: It is explored as a potential carrier for targeted drug delivery due to its solubility and functional groups.
Industry:
Dye Manufacturing: The compound is used in the production of fluorescent dyes.
Material Science: It is utilized in the development of fluorescent materials for various applications.
作用机制
The mechanism of action of 8-(Carbamothioylamino)pyrene-1,3,6-trisulfonic acid primarily involves its interaction with light and biomolecules. The compound absorbs light at specific wavelengths and emits fluorescence, making it useful in imaging and detection applications. The sulfonic acid groups enhance its solubility, allowing it to interact with various molecular targets. The carbamothioylamino group can form stable complexes with biomolecules, facilitating its use in labeling and detection.
相似化合物的比较
8-Aminopyrene-1,3,6-trisulfonic acid: Similar structure but lacks the carbamothioylamino group.
8-Hydroxypyrene-1,3,6-trisulfonic acid: Contains a hydroxyl group instead of the carbamothioylamino group.
8-Nitropyrene-1,3,6-trisulfonic acid: Contains a nitro group instead of the carbamothioylamino group.
Uniqueness: The presence of the carbamothioylamino group in 8-(Carbamothioylamino)pyrene-1,3,6-trisulfonic acid provides unique properties such as enhanced fluorescence and the ability to form stable complexes with biomolecules. This makes it particularly useful in applications requiring high sensitivity and specificity.
属性
CAS 编号 |
249617-82-1 |
|---|---|
分子式 |
C17H12N2O9S4 |
分子量 |
516.6 g/mol |
IUPAC 名称 |
8-(carbamothioylamino)pyrene-1,3,6-trisulfonic acid |
InChI |
InChI=1S/C17H12N2O9S4/c18-17(29)19-11-5-12(30(20,21)22)8-3-4-10-14(32(26,27)28)6-13(31(23,24)25)9-2-1-7(11)15(8)16(9)10/h1-6H,(H3,18,19,29)(H,20,21,22)(H,23,24,25)(H,26,27,28) |
InChI 键 |
ODQGGCJOEALGPQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C3C(=C(C=C2S(=O)(=O)O)S(=O)(=O)O)C=CC4=C(C=C(C1=C43)NC(=S)N)S(=O)(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


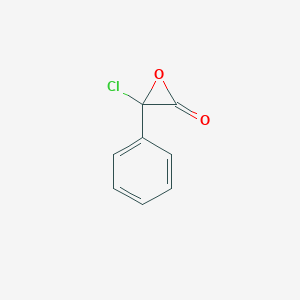
![3H-Thiireno[i]indolizine](/img/structure/B14262081.png)
![1-Propanol, 3-[[[4-(dimethylamino)phenyl]methyl]amino]-](/img/structure/B14262088.png)
![Tri(propan-2-yl)[(2H-thiopyran-5-yl)oxy]silane](/img/structure/B14262090.png)
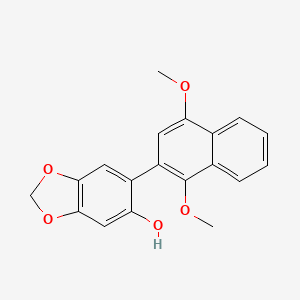

![{[(S)-Octane-1-sulfinyl]methyl}benzene](/img/structure/B14262098.png)
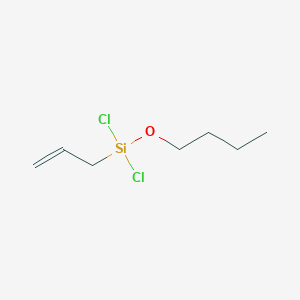
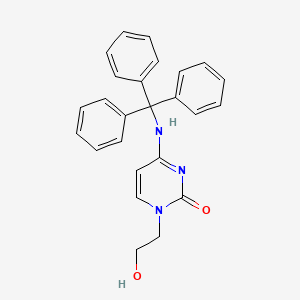
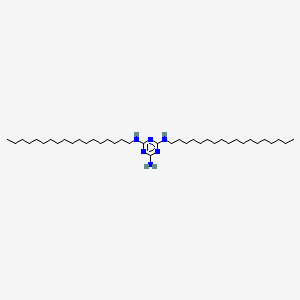
![1H-Pyrrole, 1-[(4-methylphenyl)sulfonyl]-3-phenyl-](/img/structure/B14262109.png)
![{4-[(Oxiran-2-yl)methoxy]phenyl}methyl octanoate](/img/structure/B14262119.png)
![({[(2S)-4-(Benzenesulfonyl)but-3-en-2-yl]oxy}methyl)benzene](/img/structure/B14262121.png)

